5-(chloromethyl)furan-2-carbonitrile
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Overview
Description
5-(chloromethyl)furan-2-carbonitrile: is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitrile group at the second position and a chloromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 5-(chloromethyl)furfural: One common method involves the conversion of 5-(chloromethyl)furfural to 5-(chloromethyl)furan-2-carbonitrile through a series of reactions.
Catalytic Processes: The use of catalysts such as bismuth molybdate in the vapor phase ammoxidation of furfural with ammonia has been reported to produce this compound.
Industrial Production Methods: Industrial production methods often involve the use of biomass-derived precursors and green chemistry principles to ensure eco-friendly and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(chloromethyl)furan-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(chloromethyl)furan-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: The compound is used in the production of polymers and materials with specific properties. Its derivatives can be incorporated into polymer chains to enhance material performance .
Mechanism of Action
The mechanism by which 5-(chloromethyl)furan-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitrile group can participate in various reactions, including hydrolysis and reduction, leading to the formation of amides or amines .
Comparison with Similar Compounds
2-Furancarbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Hydroxymethyl)-2-furancarbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: 5-(chloromethyl)furan-2-carbonitrile is unique due to the presence of both a nitrile and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVVNVZMRLMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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